Drofenine hydrochloride

Butyrylcholinesterase Competitive inhibition Enzyme kinetics

Researchers requiring a non-interchangeable antispasmodic with polypharmacology should procure drofenine hydrochloride. Substituting generic alternatives introduces experimental variability due to missing TRPV3, Kv2.1, or selective BChE activities. - BChE Inhibition: 3.3-fold more potent (Ki=0.003 mM) than benactyzine, reducing off-target effects. - TRPV3 Selectivity: No activation of TRPA1, M8, V1, V2, or V4 at 1000 μM, unlike 2-APB or carvacrol. - In Vivo Validation: Ameliorates cognitive deficits in 5×FAD Alzheimer's mice via Kv2.1 inhibition.

Molecular Formula C20H32ClNO2
Molecular Weight 353.9 g/mol
CAS No. 3146-20-1
Cat. No. B7790551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrofenine hydrochloride
CAS3146-20-1
Molecular FormulaC20H32ClNO2
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H
InChIKeyWIELVDXKOYPANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>53.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Drofenine Hydrochloride Baseline Profile


Drofenine hydrochloride (also designated hexahydroadiphenine hydrochloride, CAS 3146-20-1; hydrochloride salt CAS 548-66-3) is a synthetic antimuscarinic antispasmodic agent with demonstrated competitive inhibition of human butyrylcholinesterase (BChE) and selectivity for the M1 muscarinic acetylcholine receptor (mAChR) subtype [1]. Originally patented by Ciba in 1941, the compound exerts a dual neurotropic-musculotropic mechanism, acting at both the nerve and smooth muscle fiber levels [2]. In addition to its classical anticholinergic pharmacology, drofenine has been identified as a selective agonist of the transient receptor potential vanilloid-3 (TRPV3) ion channel, and more recently as an inhibitor of the voltage-gated potassium channel Kv2.1 [3][4]. This polypharmacological profile distinguishes drofenine from simpler antispasmodics and expands its utility as a probe for investigating cholinergic, thermosensory, and neuronal signaling pathways.

Multi-target pharmacological probe spanning BChE inhibition, M1 mAChR antagonism, TRPV3 activation, and Kv2.1 modulation
Reported competitive BChE inhibition and functional M1 receptor antagonism support cholinergic signaling studies
Selective TRPV3 activation without confounding TRP off-target activity enables thermosensory ion channel research

Drofenine Hydrochloride Substitution Risks


Procuring a generic antispasmodic in lieu of drofenine hydrochloride introduces significant scientific and operational risk due to the compound's unique multi-target pharmacological signature. Unlike agents such as benactyzine or dicyclomine, which exhibit more restricted target engagement, drofenine demonstrates quantifiable, verifiable differentiation across three distinct molecular axes: competitive inhibition of BChE [1], functional antagonism at M1 mAChRs [2], and selective activation of the TRPV3 ion channel [3]. Simple substitution with a compound lacking one or more of these activities will fail to replicate established experimental outcomes and may introduce confounding variables in complex biological models. The sections below provide the precise, comparator-based quantitative evidence required to substantiate drofenine hydrochloride as a non-interchangeable reagent for scientific or industrial applications.

Target profile Drofenine engages BChE, M1, TRPV3, and Kv2.1; generic antispasmodics typically lack this polypharmacology. Multi-pathway experimental outcomes may not transfer.
BChE inhibition Compared to benactyzine, drofenine exhibits a different inhibition constant (Ki) context. Substitution may alter enzyme inhibition readouts.
TRPV3 selectivity Unlike 2-APB or carvacrol, drofenine shows no TRPA1/M8/V1/V2/V4 activation up to 1000 µM. Selectivity profile may not be replicated by less selective agonists.

Drofenine Hydrochloride Head-to-Head Evidence


BChE Inhibition vs. Benactyzine

Drofenine hydrochloride exhibits approximately 3.3-fold greater competitive inhibition of human serum butyrylcholinesterase (BChE) compared to benactyzine hydrochloride, a structurally related anticholinergic drug. In a direct kinetic analysis using butyrylthiocholine as the substrate, both compounds were confirmed to act as competitive inhibitors of BChE [1].

BChE Ki Comparison
Head-to-head
Ki 0.003 mM
Drofenine
Ki 0.010 mM
Benactyzine
Supports BChE inhibition assay context; 3.33-fold lower Ki reported.
Human serum BChE, butyrylthiocholine substrate
Butyrylcholinesterase Competitive inhibition Enzyme kinetics

M1 Receptor Antagonism Profile

Drofenine (hexahydroadiphenine) has been functionally characterized as a selective ligand for the putative M1-muscarinic receptor subtype, alongside pirenzepine and dicyclomine, in direct binding studies on guinea-pig cardiac and cortical muscarinic receptors [1]. The functional affinity of drofenine for the M1 receptor has been quantified via its ability to inhibit carbachol-stimulated inositol phosphate (IP) accumulation in guinea-pig cortical slices .

M1 Functional Antagonism
Class-level
pA2 = 8.15
Reported M1 receptor antagonist benchmark for tissue studies.
Guinea-pig cortical slices, carbachol-stimulated IP accumulation
Muscarinic receptors M1 subtype Inositol phosphate accumulation

TRPV3 Agonist Selectivity

Drofenine has been identified as a selective agonist of the human TRPV3 ion channel. While its potency (EC50 = 207 μM) is comparable to 2-APB (EC50 = 78 μM) and carvacrol (EC50 = 438 μM) in HEK-293 cells overexpressing TRPV3, drofenine demonstrates superior selectivity [1]. At concentrations up to 1000 μM, drofenine did not activate TRPA1, M8, V1, V2, or V4 channels, establishing it as a more TRPV3-selective probe than 2-APB or carvacrol [2].

TRPV3 Selectivity
Head-to-head
EC50 207 μM
Drofenine (TRPV3)
No activation ≤1000 μM
TRPA1/M8/V1/V2/V4
Reported TRPV3-selective activation context; off-target TRP channels not engaged.
HEK-293 calcium flux assay
TRPV3 Ion channels Calcium flux

Kv2.1 Inhibition in Disease Models

Drofenine (Dfe) has been repurposed as an inhibitor of the voltage-gated potassium channel Kv2.1, demonstrating in vivo efficacy in two distinct murine disease models. In the 5×FAD Alzheimer's disease model, drofenine treatment improved cognitive impairment by suppressing o-Aβ-induced microglial NLRP3 inflammasome activation and neuronal Tau hyperphosphorylation [1]. In diabetic mice, drofenine ameliorated peripheral neuropathy-like pathology, an effect validated using in vivo Kv2.1 knockdown via AAV9-Kv2.1-RNAi [2].

Kv2.1 In Vivo Models
Cross-study
Reported cognitive improvement (5×FAD-AD mice); neuropathy pathology amelioration (diabetic mice)
Reported in vivo Kv2.1 model-response context; target engagement confirmed by knockdown.
Two independent murine disease models; intraperitoneal administration
Kv2.1 Voltage-gated potassium channel In vivo pharmacology

Solubility Profile

Drofenine hydrochloride demonstrates high solubility in DMSO and appreciable solubility in water, facilitating flexible preparation of stock and working solutions for in vitro assays. Reported solubility values at 25°C are: DMSO ≥ 75 mg/mL and water ≥ 33.3 mg/mL . Alternative vendor testing confirms DMSO solubility of 65–71 mg/mL .

Assay Solubility
Supporting
DMSO ≥75 mg/mL; Water ≥33.3 mg/mL
Supports flexible stock preparation for in vitro assays.
Vendor-reported solubility at 25°C
Solubility DMSO Assay preparation

Acute Toxicity Benchmark

The acute intravenous toxicity of drofenine hydrochloride in mice has been established as LD50 = 65.6 mg/kg [1]. This quantitative benchmark is essential for designing in vivo dosing regimens and for safety assessments during handling.

Acute i.v. LD50
Supporting
LD50 = 65.6 mg/kg (mouse)
Reference point for in vivo dose-range finding.
Historical data; requires verification
Toxicity LD50 In vivo safety

Drofenine Hydrochloride Application Scenarios


High-Potency BChE Inhibition

Researchers investigating butyrylcholinesterase (BChE) enzymology or screening for novel BChE modulators should select drofenine hydrochloride over benactyzine hydrochloride when higher inhibitory potency is required. The direct head-to-head kinetic analysis demonstrates drofenine's Ki of 0.003 mM versus benactyzine's 0.010 mM, representing a 3.3-fold potency advantage [1]. This difference enables lower working concentrations, reducing potential off-target effects at equivalent levels of BChE engagement.

TRPV3 Selective Activation

Drofenine hydrochloride is the preferred agonist for experiments requiring selective activation of the TRPV3 ion channel without confounding activation of other TRP family members. Unlike the widely used agonists 2-APB and carvacrol, which exhibit significant off-target TRP channel activation, drofenine demonstrates no activation of TRPA1, M8, V1, V2, or V4 at concentrations up to 1000 μM [2]. This selectivity advantage reduces experimental noise in complex biological systems where multiple TRP channels are co-expressed, making drofenine a superior probe for elucidating TRPV3-specific functions [3].

Kv2.1 Modulation in Disease Models

Laboratories studying the role of the voltage-gated potassium channel Kv2.1 in Alzheimer's disease or diabetic peripheral neuropathy should procure drofenine hydrochloride as a validated in vivo inhibitor. Drofenine treatment has been shown to improve cognitive impairment in 5×FAD Alzheimer's model mice and to ameliorate neuropathy pathology in diabetic mice, with target engagement confirmed through in vivo Kv2.1 knockdown controls [4][5]. This in vivo efficacy distinguishes drofenine from structurally related anticholinergics lacking Kv2.1 activity.

M1 Muscarinic Antagonism in Tissue

For ex vivo studies requiring functional antagonism of M1 muscarinic acetylcholine receptors in tissue slices, drofenine hydrochloride provides a well-characterized tool with an established pA2 value of 8.15 in guinea-pig cortical slices [6]. This quantitative benchmark facilitates rational dose selection and data interpretation, ensuring reproducibility across experiments.

Application
Selection Property
Validation Focus
BChE Inhibition Studies
Competitive inhibition profile
Ki and enzyme kinetics review
TRPV3 Activation Research
TRPV3 selectivity profile
Off-target TRP channel activation review
Kv2.1 Pathway Studies
In vivo model-response context
Target engagement and model endpoint review
M1 mAChR Functional Assays
Functional antagonism potency (pA2)
Tissue-based M1 response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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